2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

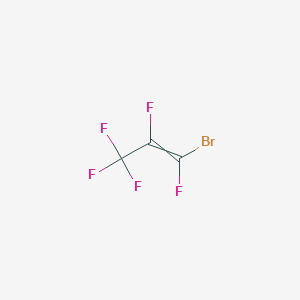

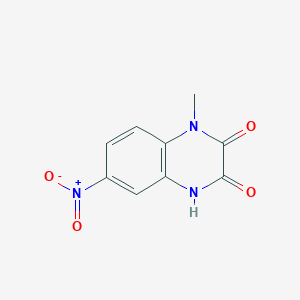

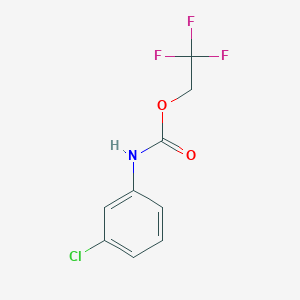

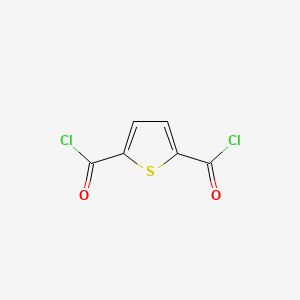

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a chemical compound with the molecular formula C9H7ClF3NO2 . It has an average mass of 253.606 Da and a monoisotopic mass of 253.011734 Da . This compound is also known as Fencarbazone.

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique

Application in Organic Synthesis

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is utilized in organic synthesis, particularly in the generation of trifluoromethylcarbene, which is applied in Fe-catalyzed cyclopropanation of olefins. This process yields trifluoromethylated cyclopropanes with high efficiency, as demonstrated by Duan et al. (2016) in their research published in Organic Letters (Duan, Lin, Xiao, & Gu, 2016).

In Drug Design

The introduction of fluorinated moieties into organic molecules significantly changes their biological activities, making them a widely used strategy in drug design. This approach has been explored by Zhao and Hu (2012) in Angewandte Chemie, highlighting the potential utilities of CF3CH2-containing products in medicinal chemistry and related fields (Zhao & Hu, 2012).

In Chiral Stationary Phases

3,5-Difluorophenylcarbamates and 3,5-bis(trifluoromethyl)phenylcarbamates of cellulose and amylose, related to 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate, have been prepared for use as chiral stationary phases in high-performance liquid chromatography. This application was explored by Okamoto, Aburatani, and Hatada (1990) in the Bulletin of the Chemical Society of Japan (Okamoto, Aburatani, & Hatada, 1990).

In Synthesis of Trifluoroethylated Salts

Research by Umemoto and Gotoh (1991) in the Bulletin of the Chemical Society of Japan illustrates the synthesis of various 2,2,2-trifluoroethyl onium triflates using 2,2,2-trifluoroethyl phenyliodonium triflate. This method is an application in the production of trifluoromethylated olefins (Umemoto & Gotoh, 1991).

Safety And Hazards

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSCZMZABCQYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397176 |

Source

|

| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate | |

CAS RN |

2366-82-7 |

Source

|

| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)